4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone
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Overview
Description
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with diphenyl, propynyl, and methylbenzyl sulfone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the diphenyl and propynyl groups. This can be achieved using reagents such as phenylboronic acid and propargyl bromide under palladium-catalyzed cross-coupling conditions.
Sulfone Introduction: The final step involves the introduction of the 4-methylbenzyl sulfone group. This can be done through a sulfonation reaction using reagents like methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1H-imidazole: Lacks the propynyl and sulfone groups, resulting in different chemical properties and reactivity.
1-(2-Propynyl)-1H-imidazole: Lacks the diphenyl and sulfone groups, affecting its biological activity.
4-Methylbenzyl sulfone: Lacks the imidazole ring, leading to different applications and reactivity.
Uniqueness
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)31(29,30)19-21-16-14-20(2)15-17-21/h1,4-17H,18-19H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOMALJFAKJXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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